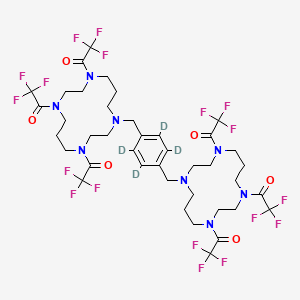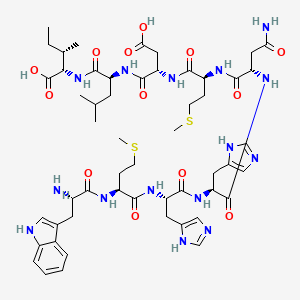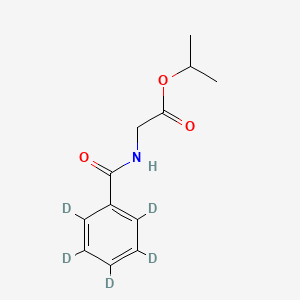
Mal-PEG36-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Mal-PEG36-NHS ester is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound consists of a maleimide group and an N-hydroxysuccinimide ester group, which facilitate the conjugation of proteins and other molecules. The polyethylene glycol spacer enhances solubility in aqueous media and provides flexibility in the design of PROTACs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Mal-PEG36-NHS ester involves the reaction of a maleimide-terminated polyethylene glycol with N-hydroxysuccinimide ester. The reaction typically occurs in an organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under mild conditions. The maleimide group reacts with thiol groups, while the N-hydroxysuccinimide ester reacts with primary amines to form stable amide bonds .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as dialysis or chromatography to remove unreacted starting materials and by-products .
Análisis De Reacciones Químicas
Types of Reactions
Mal-PEG36-NHS ester primarily undergoes nucleophilic substitution reactions. The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds, while the maleimide group reacts with thiol groups through a Michael addition reaction .
Common Reagents and Conditions
Reagents: Primary amines, thiol-containing compounds, DMSO, DMF.
Conditions: Neutral to slightly basic pH (7.0-8.0), room temperature to mild heating.
Major Products
The major products formed from these reactions are amide-linked conjugates and thiol-linked conjugates, depending on the reacting groups .
Aplicaciones Científicas De Investigación
Mal-PEG36-NHS ester is widely used in scientific research due to its versatility and effectiveness in conjugation reactions. Some of its applications include:
Chemistry: Used as a linker in the synthesis of PROTACs, enabling the selective degradation of target proteins.
Biology: Facilitates the labeling and crosslinking of proteins and other biomolecules, aiding in the study of protein-protein interactions and cellular processes.
Medicine: Employed in the development of targeted therapies, such as antibody-drug conjugates and other bioconjugates.
Industry: Utilized in the production of biocompatible materials and drug delivery systems.
Mecanismo De Acción
Mal-PEG36-NHS ester exerts its effects through the formation of stable amide and thiol linkages. The N-hydroxysuccinimide ester reacts with primary amines to form amide bonds, while the maleimide group reacts with thiol groups via a Michael addition reaction. These reactions enable the conjugation of proteins and other molecules, facilitating targeted degradation or modification of specific biomolecules .
Comparación Con Compuestos Similares
Similar Compounds
Mal-PEG6-NHS ester: A shorter polyethylene glycol-based linker with similar functional groups.
SPDP-dPEG36-NHS ester: Contains a disulfide bond and is used for crosslinking amines and thiols.
MS(PEG)n series: A series of N-hydroxysuccinimide esters with varying polyethylene glycol chain lengths.
Uniqueness
Mal-PEG36-NHS ester is unique due to its long polyethylene glycol spacer, which provides greater flexibility and solubility in aqueous media. This makes it particularly useful in the synthesis of PROTACs and other bioconjugates where solubility and flexibility are crucial .
Propiedades
Fórmula molecular |
C86H159N3O43 |
|---|---|
Peso molecular |
1923.2 g/mol |
Nombre IUPAC |
(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |
InChI |
InChI=1S/C86H159N3O43/c90-81(5-8-88-82(91)1-2-83(88)92)87-7-10-97-12-14-99-16-18-101-20-22-103-24-26-105-28-30-107-32-34-109-36-38-111-40-42-113-44-46-115-48-50-117-52-54-119-56-58-121-60-62-123-64-66-125-68-70-127-72-74-129-76-78-131-80-79-130-77-75-128-73-71-126-69-67-124-65-63-122-61-59-120-57-55-118-53-51-116-49-47-114-45-43-112-41-39-110-37-35-108-33-31-106-29-27-104-25-23-102-21-19-100-17-15-98-13-11-96-9-6-86(95)132-89-84(93)3-4-85(89)94/h1-2H,3-80H2,(H,87,90) |
Clave InChI |
BSBCTOQFTMMUEA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCN2C(=O)C=CC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


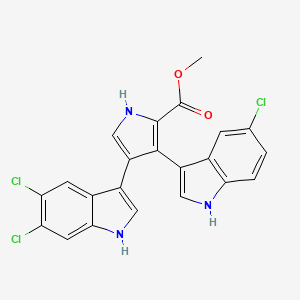
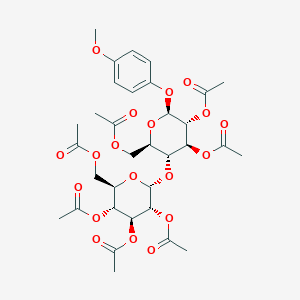
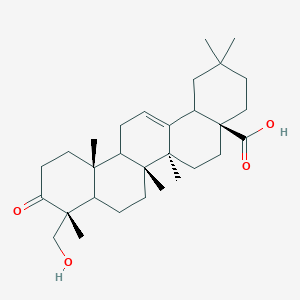
![3-[7-[[(3R)-1-[6-[4-[6-(4-chlorophenyl)-1-methylspiro[[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-4,1'-cyclopropane]-8-yl]pyrazol-1-yl]hexyl]pyrrolidin-3-yl]amino]-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B12427761.png)
![(E)-N-[3-bromo-2,4,5-trideuterio-6-(trideuteriomethoxy)phenyl]sulfonyl-3-[2-(naphthalen-2-ylmethyl)phenyl]prop-2-enamide](/img/structure/B12427767.png)
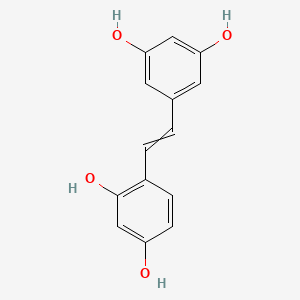

![4-[[4-[4-(triazol-1-yl)butyl]phenoxy]methyl]-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3-oxazole](/img/structure/B12427785.png)
![2,6-Dichlorothieno[3,2-c]pyridine](/img/structure/B12427786.png)
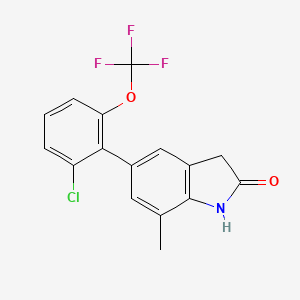
![[(1R,2S,4S,5R,6R,7R,10S,11R,14S,16R)-11-formyl-14-hydroxy-7-methyl-6-(6-oxopyran-3-yl)-3-oxapentacyclo[8.8.0.02,4.02,7.011,16]octadecan-5-yl] acetate](/img/structure/B12427794.png)
